molecular formula C23H23N5OS B6508751 N-(4-butylphenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide CAS No. 730946-54-0

N-(4-butylphenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B6508751
CAS No.: 730946-54-0
M. Wt: 417.5 g/mol
InChI Key: IFKIVBOJWZWZKR-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds have garnered significant interest in the medicinal chemistry community due to their potential as kinase inhibitors, which are crucial in the treatment of various diseases, including cancer .

Properties

IUPAC Name

N-(4-butylphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5OS/c1-2-3-7-17-10-12-18(13-11-17)27-21(29)15-30-23-20-14-26-28(22(20)24-16-25-23)19-8-5-4-6-9-19/h4-6,8-14,16H,2-3,7,15H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFKIVBOJWZWZKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or alkanes .

Scientific Research Applications

N-(4-butylphenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential as a kinase inhibitor, which can regulate various biological processes.

    Medicine: It is investigated for its potential anticancer properties, particularly in targeting specific kinases involved in cancer progression.

    Industry: It may be used in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide involves its interaction with kinase enzymes. The compound mimics the binding interactions of ATP in the kinase active site, thereby inhibiting the kinase activity. This inhibition can disrupt various signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .

Biological Activity

N-(4-butylphenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is a compound belonging to the pyrazolo[3,4-d]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its potential as a kinase inhibitor. This compound is characterized by its unique structure that allows it to interact with various biological targets, particularly in cancer therapy.

The primary mechanism of action for this compound involves inhibition of specific kinases. These kinases are crucial in signal transduction pathways that regulate cell proliferation and survival. By mimicking the adenine ring of ATP, this compound can effectively disrupt kinase activity, leading to altered cellular functions and potential apoptosis in cancer cells.

Biological Activity

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit a range of biological activities, including:

  • Anticancer Properties : Studies have shown that derivatives similar to this compound inhibit tumor growth in various cancer cell lines. For instance, one study reported that related compounds effectively inhibited cell migration and induced apoptosis in MCF-7 (breast cancer) cells at IC50 values between 0.3 and 24 µM .
  • Kinase Inhibition : The compound has been identified as a dual inhibitor of EGFR and VGFR2 kinases, which are often overexpressed in cancers. The inhibitory concentrations observed suggest a promising therapeutic index for further development .

Case Studies

Several studies have explored the biological activity of pyrazolo[3,4-d]pyrimidine derivatives:

  • Study on Anticancer Activity :
    • Objective : To assess the anticancer efficacy of pyrazolo[3,4-d]pyrimidine derivatives.
    • Findings : Compounds exhibited significant growth inhibition in cancer cell lines with IC50 values indicating potent activity. The study highlighted the importance of structural modifications in enhancing biological activity .
  • Mechanistic Insights :
    • Research Focus : Investigating binding interactions with kinase targets.
    • Results : Molecular docking studies revealed specific binding modes that correlate with observed biological activities. This information is crucial for optimizing lead compounds for enhanced efficacy against targeted kinases .

Data Table: Summary of Biological Activities

Compound NameActivity TypeTarget Kinase(s)IC50 (µM)Reference
Compound 5iAnticancerEGFR/VGFR20.3
N-(4-butylphenyl)-2...Kinase InhibitionEGFR/VGFR27.60
Various DerivativesAntiproliferativeMultiple0.4 - 24

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